molecular formula C22H22ClN3O2S B1650664 1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] CAS No. 1189705-45-0

1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]

Cat. No.: B1650664
CAS No.: 1189705-45-0
M. Wt: 427.9
InChI Key: DQZFHGAUAVYABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a quinoxaline moiety, a nitrogen-containing heterocycle, adds to its significance in various scientific fields.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . The compound’s ability to induce oxidative stress and inhibit key enzymes also contributes to its biological effects .

Comparison with Similar Compounds

1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can be compared with other quinoxaline derivatives, such as:

The uniqueness of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] lies in its spiro linkage and the presence of a sulfonyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

1189705-45-0

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9

IUPAC Name

1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]

InChI

InChI=1S/C22H22ClN3O2S/c1-16-7-8-20-19(14-16)24-22(21-6-3-11-26(20)21)9-12-25(13-10-22)29(27,28)18-5-2-4-17(23)15-18/h2-8,11,14-15,24H,9-10,12-13H2,1H3

InChI Key

DQZFHGAUAVYABR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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